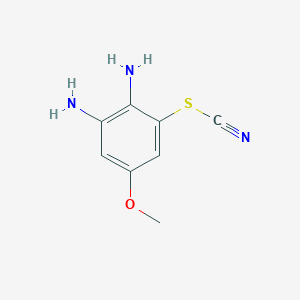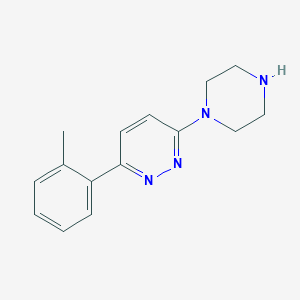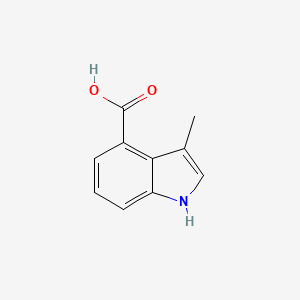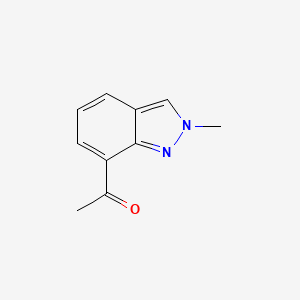![molecular formula C9H12BrN B1387096 N-[2-(3-Bromophenyl)ethyl]-N-methylamine CAS No. 785032-26-0](/img/structure/B1387096.png)
N-[2-(3-Bromophenyl)ethyl]-N-methylamine
Overview
Description
. This compound has gained significant attention due to its promising results in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Bromophenyl)ethyl]-N-methylamine typically involves the bromination of phenethylamine derivatives followed by methylation. One common method includes the bromination of phenethylamine using bromine in the presence of a solvent like acetic acid. The resulting 3-bromophenethylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity, possibly using continuous flow reactors and automated systems to ensure consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide or alkoxide ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating certain neurological disorders.
Industry: Potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3-Bromophenyl)ethyl]-N-methylamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and psychoactive effects .
Comparison with Similar Compounds
Methamphetamine: Shares a similar structure but lacks the bromine atom.
Amphetamine: Similar structure but without the bromine and methyl groups.
Phenethylamine: The parent compound without any substitutions.
Uniqueness: N-[2-(3-Bromophenyl)ethyl]-N-methylamine is unique due to the presence of the bromine atom, which can significantly alter its pharmacological properties compared to its analogues. The bromine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets .
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-bromophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWRWHKCBWPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)






![6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine](/img/structure/B1387026.png)

![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)



